![molecular formula C₂₈H₄₃NO₆ B054535 博雷利定 CAS No. 7184-60-3](/img/structure/B54535.png)
博雷利定
描述
Synthesis Analysis
The synthesis of Borrelidin has been a subject of interest due to its complex structure. The first total synthesis of Borrelidin was achieved through a series of catalytic processes including enantioselective reductive aldol reactions, Negishi coupling, Sonogashira coupling, hydrostannylation, and cyanation (Duffey, Morken, & Letiran, 2003). Another notable synthesis approach involved macrocyclization at C11-C12 for constructing the 18-membered ring, utilizing samarium(II) iodide-mediated intramolecular Reformatsky-type reaction as a key step (Nagamitsu et al., 2007).
Molecular Structure Analysis
Borrelidin's molecular structure is characterized by an 18-membered macrolide ring, intricate stereochemistry, and the presence of a nitrile group which is rare in natural products. The structure was confirmed through crystalline benzene solvate and single-crystal X-ray analysis (Hanessian et al., 2003). These analyses have facilitated the understanding of its conformation and reactivity, pivotal for the development of Borrelidin analogues with modified biological activities.
Chemical Reactions and Properties
Borrelidin's chemical reactions are significant for its biological activities. The nitrile group in Borrelidin is essential for its potent inhibition of threonyl-tRNA synthetases, a key mechanism underlying its antibacterial and anti-angiogenic effects. The biosynthesis of this nitrile group from a methylmalonyl-CoA extender unit incorporated during polyketide chain extension was elucidated, providing insights into its natural production process (Olano et al., 2004).
Physical Properties Analysis
The physical properties of Borrelidin, such as solubility, melting point, and crystalline structure, have been studied primarily to facilitate its synthesis and storage. The isolation of Borrelidin as the crystalline benzene solvate highlighted its stability and provided a basis for detailed structural analysis through X-ray crystallography (Hanessian et al., 2003).
Chemical Properties Analysis
Borrelidin exhibits a range of chemical properties that contribute to its biological activity, including the ability to inhibit threonyl-tRNA synthetase. The presence of a nitrile group significantly influences its mode of action, and alterations to this moiety can lead to variations in its biological effects. Research has shown that modifications to the C17 side chain can separate anti-angiogenic and cytotoxic activities, suggesting the potential for developing less toxic derivatives (Wilkinson et al., 2006).
科学研究应用
抗菌剂
博雷利定已被确定为一种有效的抗菌剂。 它被发现对革兰氏阴性病原体沙门氏菌肠炎菌特别有效 . 这使其成为开发新型抗生素的潜在候选药物,尤其是考虑到抗生素耐药细菌菌株的流行率不断上升 .
抗癌剂
博雷利定作为抗癌剂已显示出令人鼓舞的结果。 它被发现能诱导急性淋巴细胞白血病 (ALL) 细胞系凋亡 . 该化合物抑制ALL 细胞系的增殖并导致G1 期阻滞,从而导致凋亡水平升高 . 这表明博雷利定可能成为治疗ALL 的潜在治疗药物 .
苏氨酰-tRNA 合成酶抑制剂
博雷利定是一种已知的细菌和真核生物苏氨酰-tRNA 合成酶抑制剂 . 通过抑制氨酰-tRNA 合成,博雷利定诱导未充载 tRNA 的水平,从而导致营养胁迫并最终抑制蛋白质合成 . 这种作用机制可能对治疗蛋白质合成失调的各种疾病具有影响 .
生物防治剂
博雷利定具有作为作物保护生物防治剂的潜力。 它具有广泛的抗生素活性,可用于防治植物病原体和杂草 . 这在可持续农业中可能特别有用,因为可持续农业需要有效、非化学的害虫防治方法
作用机制
Target of Action
The primary target of Borrelidin is the threonyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by linking the amino acid L-threonine to its corresponding tRNA .
Mode of Action
Borrelidin acts as an inhibitor of threonyl-tRNA synthetase . By blocking the action of this enzyme, it prevents the amino acid L-threonine from linking to its tRNA . This inhibition disrupts the process of protein synthesis, leading to an induction in the levels of uncharged tRNA, nutritional stress, and ultimately, inhibition of protein synthesis .
Biochemical Pathways
The inhibition of threonyl-tRNA synthetase by Borrelidin affects the protein synthesis pathway . This disruption leads to an increase in uncharged tRNA levels, causing nutritional stress and ultimately inhibiting protein synthesis . The compound’s action is also correlated with the activation of the general control nonderepressible-2 (GCN2) kinase stress responsive pathway .
Pharmacokinetics
It has been found to be more potent than chloroquine or artemether when administered orally against drug-resistant plasmodium yoelii .
Result of Action
Borrelidin’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to potently inhibit the proliferation of acute lymphoblastic leukemia (ALL) cell lines, with a half maximal inhibitory concentration of 50 ng/ml . It also increases the level of apoptosis and causes G1 arrest in ALL cell lines .
安全和危害
未来方向
属性
IUPAC Name |
(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8-/t17-,18+,19-,20-,22+,23+,24-,25-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRNPLOZHAOU-UGKRXNSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@@H]([C@H](/C(=C\C=C\C[C@H](OC(=O)C[C@@H]([C@H](C1)C)O)[C@@H]2CCC[C@H]2C(=O)O)/C#N)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043878 | |
Record name | Borrelidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7184-60-3 | |
Record name | Borrelidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7184-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borrelidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007184603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borrelidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borrelidin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORRELIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWC22KGM2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is borrelidin and what is its primary biological target?
A1: Borrelidin is an 18-membered macrolide antibiotic produced by various Streptomyces species. [, , , ] Its primary biological target is threonyl-tRNA synthetase (ThrRS), an essential enzyme involved in protein synthesis. [, , , , , ]
Q2: How does borrelidin interact with ThrRS?
A2: Borrelidin acts as a noncompetitive tight-binding inhibitor of ThrRS. [] It binds to a hydrophobic cluster near the enzyme's active site, preventing threonine activation and subsequent aminoacylation of tRNA. [] This binding induces a conformational change in the enzyme, further hindering its activity. []
Q3: What are the downstream effects of borrelidin's inhibition of ThrRS?
A3: By inhibiting ThrRS, borrelidin disrupts protein synthesis, ultimately leading to a variety of cellular responses depending on the cell type and concentration used. These responses include:
- Induction of apoptosis: Borrelidin has been shown to induce apoptosis in various cell lines, including endothelial cells, leukemia cells, and hepatocellular carcinoma cells. [, , , , ] This effect is mediated by the activation of caspases, particularly caspase-3 and -8. [, ]
- Cell cycle arrest: Borrelidin can induce cell cycle arrest at the G0/G1 phase in certain cancer cells by modulating the expression of cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and p21. []
- Suppression of angiogenesis: Borrelidin is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels. [, , , , ] This effect is partly mediated by its inhibition of ThrRS and partly through a threonine-independent mechanism involving caspase activation. []
- Induction of the unfolded protein response (UPR): Borrelidin has been shown to activate the UPR in several cancer cell lines, leading to the upregulation of UPR-related genes and ultimately contributing to cell death. [, ]
Q4: What is the molecular formula and weight of borrelidin?
A4: Borrelidin has the molecular formula C28H43NO6 and a molecular weight of 489.64 g/mol. []
Q5: What spectroscopic data are available for borrelidin?
A5: Borrelidin's structure has been elucidated using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and chromophores. [, ]
- Circular dichroism (CD) spectroscopy: Used to analyze the compound's chirality and conformation. [, ]
Q6: Has the crystal structure of borrelidin been determined?
A6: Yes, the crystal structures of two isomorphous solvates of borrelidin have been solved, confirming its unusual structure and absolute configuration. []
Q7: How does the structure of borrelidin relate to its activity?
A7: Several structure-activity relationship (SAR) studies have been conducted on borrelidin, revealing key structural features for its biological activity:
- Nitrile group: The nitrile group at C12 is crucial for borrelidin's inhibitory activity against ThrRS. Replacing it with an aminomethyl group, as seen in borrelidin B, significantly reduces its activity. []
- Cyclopentane carboxylic acid moiety: This structural element contributes to the binding of borrelidin to the hydrophobic cluster in ThrRS. [, ] Modifications to this part of the molecule can affect its potency and selectivity. []
- Macrocycle size and conformation: The 18-membered macrocyclic ring and its specific conformation are essential for borrelidin's biological activity. []
Q8: What are the potential applications of borrelidin?
A8: Borrelidin's potent biological activities make it a promising candidate for various applications, including:
- Antimalarial agent: Borrelidin exhibits potent activity against drug-resistant strains of Plasmodium, the parasite that causes malaria. [, ] Recent research has shown that borrelidin analogs can effectively clear malaria infections in mice, making them promising leads for novel antimalarial drug development. []
- Anticancer agent: Borrelidin's anti-angiogenic and pro-apoptotic properties make it a potential candidate for anticancer therapy. [, , , , ] Studies have shown its efficacy against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer. [, , , ]
- Antifungal agent: Borrelidin exhibits strong antifungal activity against Phytophthora sojae, a major soybean pathogen, showing potential as a biocontrol agent. [, ]
Q9: What are the limitations of borrelidin as a therapeutic agent?
A9: Despite its promising biological activities, borrelidin faces some limitations as a therapeutic agent:
- Toxicity: Borrelidin displays cytotoxicity towards various cell types, including healthy cells, which may limit its therapeutic window. [, , ]
- Limited selectivity: Although borrelidin shows selectivity towards certain cancer cell lines, its activity against some non-malignant cells raises concerns about potential side effects. [, ]
- Stability and formulation: The stability of borrelidin under various conditions and its optimal formulation for drug delivery require further investigation. [, , ]
Q10: Are there any borrelidin analogs with improved therapeutic potential?
A11: Yes, researchers have developed borrelidin analogs with reduced toxicity while retaining anti-angiogenic and antimalarial activity. [, , ] These analogs hold promise for overcoming the limitations of borrelidin and paving the way for its clinical development.
Q11: What are the known mechanisms of resistance to borrelidin?
A12: One mechanism of borrelidin resistance involves increased expression levels of ThrRS. [] This increased enzyme production can counteract the inhibitory effect of borrelidin, enabling cells to maintain protein synthesis. []
Q12: What analytical methods are used to study borrelidin?
A12: Various analytical methods are employed to characterize, quantify, and monitor borrelidin:
- High-performance liquid chromatography (HPLC): Used for separating, identifying, and quantifying borrelidin from complex mixtures. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): A powerful technique combining the separation capabilities of HPLC with the detection sensitivity and specificity of MS. []
- Bioassays: Utilize the biological activity of borrelidin to assess its presence and potency. These assays include antimicrobial susceptibility testing, cell-based assays for cytotoxicity or anti-angiogenic activity, and in vivo models of disease. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。